molecular formula C15H20O6 B035286 Ethyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 101833-22-1

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Cat. No.: B035286
CAS No.: 101833-22-1
M. Wt: 296.31 g/mol
InChI Key: UWCTXXNFSDZRJM-JDBBLOKJSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • Methyl 4,6-O-benzylidene-b-D-glucopyranoside
  • Phenyl 4,6-O-benzylidene-b-D-galactopyranoside
  • Ethyl 4,6-O-benzylidene-b-D-glucopyranoside

Comparison: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is unique due to its specific ethyl group and galactopyranoside backbone, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different selectivity and stability in synthetic and biological applications .

Biological Activity

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside is synthesized through regioselective acylation methods that introduce the benzylidene moiety, enhancing its stability and reactivity in biological systems. The compound's structure includes a galactopyranoside unit with an ethyl group and benzylidene protection at the 4 and 6 positions, which plays a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl 4,6-O-benzylidene-β-D-galactopyranoside exhibit significant antimicrobial properties. For example:

  • In vitro Studies : A range of modified derivatives demonstrated potent bactericidal activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high efficacy .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and interference with essential metabolic pathways. Molecular docking studies have suggested potential binding sites on bacterial proteins, indicating a targeted mechanism .

Anticancer Activity

The anticancer potential of ethyl 4,6-O-benzylidene-β-D-galactopyranoside has also been explored:

  • Cell Line Studies : Research involving various cancer cell lines, such as Ehrlich’s ascites carcinoma (EAC) cells, revealed that this compound exhibits cytotoxic effects with an IC50 value of approximately 2961.06 µg/mL. These findings highlight its potential as an anticancer agent .
  • Induction of Apoptosis : Mechanistic studies have shown that treatment with this compound can induce apoptosis in cancer cells. This is characterized by increased levels of cleaved caspase-3 and alterations in mitochondrial membrane potential, indicating involvement of both intrinsic and extrinsic apoptotic pathways .

Case Studies

Several case studies have documented the biological effects of ethyl 4,6-O-benzylidene-β-D-galactopyranoside:

  • Antimicrobial Efficacy : A study reported the effectiveness of a synthesized derivative against multidrug-resistant strains of E. coli, demonstrating over 80% bactericidal activity at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Models : In vivo studies using murine models showed significant tumor reduction when treated with ethyl 4,6-O-benzylidene-β-D-galactopyranoside derivatives compared to control groups, emphasizing its therapeutic potential in cancer treatment .

Research Findings Summary Table

Activity Tested Conditions Outcome Reference
AntimicrobialVarious bacterial strainsPotent bactericidal activity
AnticancerEAC cellsIC50 = 2961.06 µg/mL; apoptosis induction
In vivo tumor modelsMurine modelsSignificant tumor reduction

Properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCTXXNFSDZRJM-JDBBLOKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595396
Record name Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101833-22-1
Record name Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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